molecular formula C17H14N4S2 B2475266 (E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 838900-27-9

(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2475266
CAS No.: 838900-27-9
M. Wt: 338.45
InChI Key: JHJIDTRKYPMOJM-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C17H14N4S2 and its molecular weight is 338.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair pathways, making it a significant target in cancer treatment . EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell proliferation, respectively, leading to cell death .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects several biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair pathway, leading to the accumulation of DNA damage and ultimately cell death . The inhibition of EGFR disrupts the cell proliferation pathway, preventing the cells from dividing and growing .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These studies can provide insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability.

Result of Action

The compound’s action results in significant cytotoxic activities against cancer cells. For instance, it has been found to exhibit much better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . Its treatment upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulates the Bcl2 level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs . Furthermore, the dipole moment determines the magnitude of the expected NLO coefficient which is greater in the excited state than it is in the ground state due to surrounding influencing media such as solvents .

Properties

IUPAC Name

3-(2-phenylethyl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S2/c1-2-5-13(6-3-1)8-10-15-18-19-17-21(15)20-16(23-17)11-9-14-7-4-12-22-14/h1-7,9,11-12H,8,10H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJIDTRKYPMOJM-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.